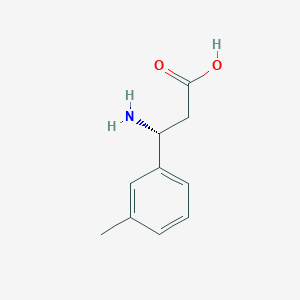

(r)-3-(m-Tolyl)-beta-alanine

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

(3R)-3-amino-3-(3-methylphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c1-7-3-2-4-8(5-7)9(11)6-10(12)13/h2-5,9H,6,11H2,1H3,(H,12,13)/t9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMLYKNGYKKJNLC-SECBINFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(CC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=CC=C1)[C@@H](CC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80375889 | |

| Record name | (r)-3-(m-tolyl)-beta-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80375889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

748128-33-8 | |

| Record name | (r)-3-(m-tolyl)-beta-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80375889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to (r)-3-(m-Tolyl)-beta-alanine (CAS 748128-33-8): Synthesis, Characterization, and Applications of a Chiral β-Aryl Amino Acid Building Block

Abstract: This technical guide provides an in-depth exploration of (r)-3-(m-Tolyl)-beta-alanine, a non-proteinogenic, chiral β-amino acid. Intended for researchers, chemists, and drug development professionals, this document moves beyond basic specifications to detail the scientific context, strategic importance, and practical methodologies associated with this class of molecules. We will cover robust strategies for its asymmetric synthesis, comprehensive analytical techniques for structural verification and quality control, and its emerging applications as a valuable building block in medicinal chemistry and peptide engineering. The causality behind experimental choices is emphasized to provide actionable insights for laboratory application.

Introduction & Strategic Significance

This compound, identified by CAS number 748128-33-8, is a chiral, unnatural β-amino acid.[1][2] Unlike their α-amino acid counterparts, which are the fundamental constituents of natural proteins, β-amino acids possess an additional carbon atom between the carboxyl and amino groups. This seemingly minor structural alteration has profound implications for their chemical and biological properties.

The incorporation of chiral β-amino acids, particularly those with aryl substitutions like this compound, is a key strategy in modern drug discovery.[3] Peptides and peptidomimetics containing these motifs often exhibit enhanced metabolic stability due to their resistance to degradation by common proteases and peptidases.[4] This increased in-vivo half-life is a critical objective in the development of peptide-based therapeutics. Furthermore, the unique stereochemistry and conformational flexibility of β-amino acids enable the formation of novel secondary structures (e.g., helices, sheets) in oligomers, providing a powerful tool for designing molecules that can modulate complex biological interactions, such as protein-protein interfaces.[5] Therefore, this compound is not merely a chemical reagent but a strategic building block for creating next-generation therapeutics with improved pharmacokinetic profiles and tailored biological activities.[6]

Physicochemical & Structural Data

The fundamental properties of this compound are summarized below. This data is critical for experimental design, including solvent selection, reaction stoichiometry, and analytical method development.

| Property | Value | Source(s) |

| CAS Number | 748128-33-8 | [1] |

| Molecular Formula | C₁₀H₁₃NO₂ | [1] |

| Molecular Weight | 179.22 g/mol | [1][7] |

| Synonyms | (R)-3-Amino-3-(3-methyl-phenyl)-propionic acid; H-D-b-Phe(3-Me)-OH | [2] |

| Density | ~1.2 ± 0.1 g/cm³ | [8] |

| Appearance | Typically a solid powder | [9] |

| Purity | Commercially available at >97% or >98% | [1][8] |

Chemical Structure:

Strategies for Asymmetric Synthesis

The primary challenge in synthesizing this compound is the stereoselective installation of the amine group at the chiral β-position. While numerous methods exist for the asymmetric synthesis of β-amino acids, this guide will detail a representative, field-proven protocol based on diastereoselective conjugate addition and discuss a modern alternative.[10]

Exemplary Protocol: Diastereoselective Conjugate Addition

This strategy leverages a chiral amine auxiliary to direct the stereochemistry of a Michael addition reaction, a robust and well-documented approach for creating β-amino acids.[11][12] The causality is clear: the bulky chiral auxiliary physically blocks one face of the molecule, forcing the incoming nucleophile to attack from the opposite, less hindered face, thereby inducing a high degree of diastereoselectivity.

Workflow Overview:

Caption: Asymmetric synthesis via diastereoselective conjugate addition.

Step-by-Step Methodology:

-

Preparation of the α,β-Unsaturated Acceptor: Start with m-tolualdehyde, which can be derived from m-toluic acid. Perform a Knoevenagel or Wittig-type reaction to synthesize the corresponding α,β-unsaturated ester (e.g., ethyl (E)-3-(m-tolyl)acrylate). This serves as the Michael acceptor.

-

Formation of the Chiral Lithium Amide: In a dry, inert atmosphere (e.g., under Argon) at -78 °C, dissolve the chiral auxiliary, such as lithium N-benzyl-N-α-methylbenzylamide, in a suitable anhydrous solvent like THF.[12]

-

Conjugate Addition Reaction: Slowly add the α,β-unsaturated ester prepared in Step 1 to the solution of the chiral lithium amide at -78 °C. The reaction is typically stirred for several hours to ensure complete formation of the enolate intermediate.[11] This step is critical as the stereochemistry is set here.

-

Enolate Quenching: Quench the reaction by adding a proton source, such as saturated aqueous ammonium chloride, to protonate the enolate and yield the protected β-amino acid ester.

-

Work-up and Isolation: Perform a standard aqueous work-up to remove inorganic salts. Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer, and concentrate under reduced pressure. The crude product is a diastereomeric adduct.

-

Deprotection and Auxiliary Removal: The benzyl groups of the auxiliary are readily removed via catalytic hydrogenolysis.[11] Dissolve the adduct in a solvent like methanol, add a palladium on carbon (Pd/C) catalyst, and subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator). This cleavage yields the target β-amino acid.

-

Final Purification: Purify the final product, this compound, using techniques such as recrystallization or column chromatography to remove any residual impurities and achieve high chemical and enantiomeric purity.

Modern Alternative: Palladium-Catalyzed C(sp³)–H Arylation

A more recent and powerful strategy involves the direct functionalization of C-H bonds.[13][14] In this approach, an inexpensive and abundant starting material like β-alanine is first protected with a directing group (e.g., 8-aminoquinoline).[4] A palladium catalyst, guided by this auxiliary, can then selectively activate a specific β-C(sp³)–H bond and couple it with an aryl halide (e.g., 3-iodotoluene).[13] While this guide does not detail the full protocol, this method represents the cutting edge of synthetic efficiency, often reducing the number of steps required compared to classical methods.

Caption: Conceptual workflow for C(sp³)–H arylation synthesis.

Analytical Characterization & Quality Control

For any research or drug development application, rigorous analytical characterization is non-negotiable. It validates the chemical structure, confirms stereochemical integrity, and quantifies purity.

Chiral High-Performance Liquid Chromatography (HPLC)

Principle: Chiral HPLC is the gold standard for determining enantiomeric excess (e.e.) or enantiomeric purity. It uses a stationary phase containing a chiral selector that interacts differently with the R and S enantiomers, causing them to elute at different times.

Exemplary Method Development Protocol:

-

Column Selection: Choose a suitable chiral stationary phase. Zwitterionic columns like CHIRALPAK ZWIX(-) or ZWIX(+) are often effective for separating underivatized amino acids.[15]

-

Mobile Phase Preparation: A common mobile phase for this type of separation is a mixture of methanol (MeOH) and acetonitrile (MeCN) (e.g., 50/50 v/v). To this, add volatile modifiers like triethylamine (TEA) and acetic acid (AcOH) (e.g., 25 mM TEA and 50 mM AcOH) to improve peak shape and resolution by controlling the ionization state of the analyte and interacting with the stationary phase.[15]

-

Sample Preparation: Accurately weigh and dissolve a small amount of this compound in the mobile phase to a concentration of approximately 0.5-1.0 mg/mL. Filter the sample through a 0.22 µm syringe filter before injection to protect the column from particulates.

-

Instrumentation Setup:

-

Analysis: Inject a small volume (e.g., 5-10 µL) of the sample. To confirm peak identity, inject a standard of the racemic (DL) mixture if available. The R-enantiomer should appear as a single, sharp peak. Enantiomeric purity is calculated from the peak areas of the R and any potential S enantiomer.

Spectroscopic Verification (NMR & MS)

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are essential for confirming the molecular structure. The spectra will verify the presence of all expected functional groups and their connectivity.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides an exact mass measurement, confirming the elemental composition (C₁₀H₁₃NO₂). LC-MS is commonly used to confirm the molecular weight of the main peak observed in an HPLC chromatogram.[17]

Summary of Expected Analytical Data:

| Analysis Type | Expected Result |

| HRMS (ESI+) | [M+H]⁺ ion at m/z ≈ 180.1019 (Calculated for C₁₀H₁₄NO₂⁺) |

| ¹H NMR | Aromatic protons (m-tolyl): Multiplets between 7.0-7.4 ppm. CH (β-position): Multiplet adjacent to the aromatic signals. CH₂ (α-position): Diastereotopic protons appearing as a multiplet. CH₃ (tolyl group): Singlet around 2.3 ppm. |

| ¹³C NMR | C=O (carboxyl): Signal > 175 ppm. Aromatic carbons: Multiple signals between 120-140 ppm. CH (β-position): Signal around 40-50 ppm. CH₂ (α-position): Signal around 35-45 ppm. CH₃ (tolyl group): Signal around 21 ppm. |

| Chiral HPLC | A single major peak corresponding to the R-enantiomer with >98% peak area. |

Applications in Drug Discovery & Development

The primary value of this compound lies in its role as a specialized building block.

Peptidomimetics and Metabolic Stability: Natural peptides are often poor drug candidates due to rapid degradation by proteases. Replacing a natural L-α-amino acid with a β-amino acid like this compound renders the adjacent peptide bond resistant to enzymatic cleavage. This is a direct consequence of the altered backbone geometry, which is no longer recognized by the active site of the protease.

Caption: Enhanced proteolytic stability of a β-amino acid-containing peptide.

This stability allows for lower and less frequent dosing, a significant advantage for patient compliance and therapeutic efficacy. The m-tolyl group provides a defined hydrophobic element that can be oriented to interact with specific pockets in a target receptor or enzyme, making it a useful tool for structure-activity relationship (SAR) studies.

Conclusion

This compound is more than a catalog chemical; it is a sophisticated molecular tool for addressing fundamental challenges in medicinal chemistry, particularly in the realm of peptide and peptidomimetic drug design. Its value is derived from its unique chiral, non-natural structure, which imparts enhanced metabolic stability and novel conformational properties to molecules that incorporate it. A thorough understanding of its asymmetric synthesis and rigorous analytical characterization are paramount for its successful application. As the demand for more stable and specific therapeutics grows, the strategic use of building blocks like this compound will continue to be a cornerstone of innovative drug discovery programs.

References

- Davies, S. G., & Ichihara, O. (1997). Asymmetric Synthesis of β‐Amino Acids via the Michael Addition of Chiral Metal Amides. ChemInform.

- Straub, M. R. (2021). Enantioselective synthesis of β-amino acid derivatives using amidine-based and bifunctional organocatalysts.

- Liu, M., & Sibi, M. P. (2010). Recent advances in the catalytic asymmetric synthesis of β-amino acids. Chemical Society Reviews.

- Zhang, Z., et al. (2025). Asymmetric synthesis of β-amino acid derivatives by stereocontrolled C(sp3)-C(sp2) cross-electrophile coupling via radical 1,2-nitrogen migration.

- Davies, S. G., et al. (1998). Asymmetric synthesis of β-amino-α-hydroxy acids via diastereoselective hydroxylation of homochiral β-amino enolates. Journal of the Chemical Society, Perkin Transactions 1.

- Chemsrc. (2025). 3-Methyl-L-phenylalanine | CAS#:748128-33-8. Chemsrc.com.

- Next Peptide. (n.d.). 748128-33-8 | this compound. Nextpeptide.com.

- Chen, G., et al. (2016). Ligand-Controlled C(sp3)

- Keying Chem. (n.d.). |748128-33-8|C10H13NO2|MFCD04113659. keyingchem.com.

- LookChem. (n.d.). This compound 748128-33-8 CAS NO. lookchem.com.

- AHH Chemical Co., Ltd. (n.d.). (R)-3-Amino-3-(3-methyl-phenyl)-propionic acid CAS#: 748128-33-8. ahhchemical.com.

- Santa Cruz Biotechnology. (n.d.). 3-(m-tolyl)-DL-beta-alanine | CAS 68208-17-3. scbt.com.

- Haq, W., et al. (2019). Regioselective β-Csp3-Arylation of β-Alanine: An Approach for the Exclusive Synthesis of Diverse β-Aryl-β-amino Acids. The Journal of Organic Chemistry.

- Haq, W., et al. (2019). Regioselective β-Csp3-Arylation of β-Alanine: An Approach for the Exclusive Synthesis of Diverse β-Aryl-β-Amino Acids | Request PDF.

- Haq, W., et al. (2019). Regioselective β-Csp3-Arylation of β-Alanine: An Approach for the Exclusive Synthesis of Diverse β-Aryl-β-amino Acids.

- de S. G. Lancha, A., et al. (2019).

- Liu, W., et al. (n.d.).

- BenchChem. (2025). The Pivotal Role of BOC-D-alanine in Modern Drug Discovery and Development. Benchchem.com.

- Chiral Technologies. (n.d.).

Sources

- 1. 748128-33-8 | this compound | Next Peptide [nextpeptide.com]

- 2. chemwhat.com [chemwhat.com]

- 3. Asymmetric synthesis of β-amino acid derivatives by stereocontrolled C(sp3)-C(sp2) cross-electrophile coupling via radical 1,2-nitrogen migration - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Ligand-Controlled C(sp3)–H Arylation: Synthesis of Chiral β-Ar-β-Ar'-α-Amino Acids from Alanine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. scbt.com [scbt.com]

- 8. 3-Methyl-L-phenylalanine | CAS#:748128-33-8 | Chemsrc [chemsrc.com]

- 9. This compound 748128-33-8 CAS NO.: 748128-33-8, CasNo.748128-33-8 Guangdong Juda Chemical Industrial Co.,Limited China (Mainland) [judachem.lookchem.com]

- 10. Recent advances in the catalytic asymmetric synthesis of β-amino acids - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 11. Asymmetric Synthesis of β-Amino Acids via the Michael Addition of Chiral Metal Amides [jstage.jst.go.jp]

- 12. Asymmetric synthesis of β-amino-α-hydroxy acids via diastereoselective hydroxylation of homochiral β-amino enolates - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. hplc.eu [hplc.eu]

- 16. Method for quantitative detection of beta-alanine and application thereof (2017) | Liu Yubing | 2 Citations [scispace.com]

- 17. The molecular structure of β-alanine is resistant to sterilising doses of gamma radiation - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to (R)-3-Amino-3-(3-methylphenyl)propanoic Acid: Structure, Synthesis, and Applications

Abstract

(R)-3-amino-3-(3-methylphenyl)propanoic acid is a chiral non-proteinogenic β-amino acid that has emerged as a valuable building block in medicinal chemistry and materials science. Its unique structural architecture, featuring a stereocenter at the β-position and a methyl-substituted phenyl ring, imparts desirable physicochemical and pharmacological properties. This guide provides a comprehensive technical overview of its structure, stereoselective synthesis, in-depth analytical characterization, and key applications, with a focus on its potential in drug discovery as a GABA analogue and a component of peptidomimetics. This document is intended to serve as a vital resource for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Introduction: The Significance of Chiral β-Amino Acids

β-Amino acids are structural isomers of their more common α-amino acid counterparts, with the amino group attached to the second carbon atom from the carboxyl group. This seemingly subtle structural alteration has profound implications for their chemical and biological properties. The incorporation of β-amino acids into peptide chains, for instance, can induce unique secondary structures, such as helices and sheets, that are distinct from those formed by α-amino acids.[1] Furthermore, β-peptides often exhibit enhanced resistance to enzymatic degradation, a highly desirable trait for therapeutic peptides.[2]

(R)-3-amino-3-(3-methylphenyl)propanoic acid belongs to the class of β-aryl-β-amino acids, a group of compounds that has garnered significant attention in medicinal chemistry. The presence of an aryl group directly attached to the chiral center provides a scaffold for introducing diverse functionalities and modulating pharmacokinetic and pharmacodynamic properties. The specific (R)-enantiomer is of particular interest due to the high degree of stereoselectivity often observed in biological systems, where only one enantiomer of a chiral drug is responsible for the desired therapeutic effect.

Molecular Structure and Physicochemical Properties

The foundational step in understanding the utility of (R)-3-amino-3-(3-methylphenyl)propanoic acid is a thorough examination of its molecular structure and inherent physicochemical properties.

Chemical Structure

The systematic IUPAC name for this compound is (R)-3-amino-3-(m-tolyl)propanoic acid. Its structure consists of a propanoic acid backbone with an amino group and a 3-methylphenyl (m-tolyl) group attached to the chiral β-carbon (C3).

Caption: Figure 1. Chemical Structure of (R)-3-amino-3-(3-methylphenyl)propanoic acid.

Physicochemical Data

A summary of the key physicochemical properties of (R)-3-amino-3-(3-methylphenyl)propanoic acid is presented in Table 1. These properties are crucial for its handling, formulation, and behavior in biological systems.

| Property | Value | Source |

| CAS Number | 68208-17-3 | [3] |

| Molecular Formula | C₁₀H₁₃NO₂ | [4] |

| Molecular Weight | 179.22 g/mol | [4] |

| Appearance | White to off-white solid/powder | [5] |

| Melting Point | Not available | |

| Solubility | Soluble in aqueous solutions, with solubility dependent on pH. | General knowledge of amino acids |

| Chirality | (R)-enantiomer | Topic |

Stereoselective Synthesis: A Methodological Overview

The synthesis of enantiomerically pure β-amino acids is a significant challenge in organic chemistry. Several strategies have been developed to achieve high levels of stereocontrol, with asymmetric hydrogenation and diastereoselective Mannich-type reactions being among the most effective.[5][6]

Causality Behind Experimental Choices

The choice of a synthetic route is dictated by the need for high enantiomeric excess (e.e.), good overall yield, and the availability of starting materials. For the synthesis of (R)-3-amino-3-(3-methylphenyl)propanoic acid, a plausible and efficient approach involves the asymmetric hydrogenation of a corresponding enamine precursor. This method is often preferred due to the high enantioselectivities that can be achieved with chiral rhodium or ruthenium catalysts.[7][8][9]

An alternative and widely used method is the diastereoselective addition of a nucleophile to a chiral imine. The use of a chiral sulfinylimine, for example, allows for the stereocontrolled formation of the desired β-amino acid derivative.

Experimental Protocol: Asymmetric Hydrogenation

This protocol describes a representative method for the synthesis of (R)-3-amino-3-(3-methylphenyl)propanoic acid via asymmetric hydrogenation of an enamide precursor.

Step 1: Synthesis of the Enamide Precursor

-

To a solution of 3-methylacetophenone (1.0 eq) in methanol, add ammonium acetate (10 eq) and nitromethane (5.0 eq).

-

Reflux the mixture for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate to afford the crude β-nitroalkene.

-

Reduce the nitro group to an amine using a standard procedure, for example, with iron powder in the presence of ammonium chloride in an ethanol/water mixture.

-

Protect the resulting amine as an enamide, for instance, by reacting with acetic anhydride in the presence of a base like triethylamine.

Step 2: Rhodium-Catalyzed Asymmetric Hydrogenation

-

In a glovebox, charge a high-pressure reactor with the enamide precursor (1.0 eq) and a chiral rhodium catalyst, such as [Rh(COD)₂(S,S)-Et-DuPhos]BF₄ (0.01 eq).

-

Add a degassed solvent, such as methanol.

-

Seal the reactor, remove it from the glovebox, and purge with hydrogen gas (3-5 times).

-

Pressurize the reactor with hydrogen gas (e.g., 10 atm) and stir the reaction mixture at room temperature for 12-24 hours.

-

Monitor the reaction for completion by TLC or HPLC.

-

Once the reaction is complete, carefully vent the hydrogen gas and purge the reactor with nitrogen.

-

Remove the solvent under reduced pressure.

Step 3: Hydrolysis of the Amide

-

To the crude N-acetylated product, add a 6 M aqueous solution of hydrochloric acid.

-

Reflux the mixture for 4-6 hours.

-

Cool the reaction mixture to room temperature and wash with an organic solvent like dichloromethane to remove any non-polar impurities.

-

Adjust the pH of the aqueous layer to the isoelectric point of the amino acid (typically around pH 6-7) using a base such as sodium hydroxide.

-

The product will precipitate out of the solution. Collect the solid by filtration, wash with cold water, and dry under vacuum to yield (R)-3-amino-3-(3-methylphenyl)propanoic acid.

Caption: Figure 2. Workflow for the stereoselective synthesis.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and stereochemistry of the synthesized (R)-3-amino-3-(3-methylphenyl)propanoic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the 3-methylphenyl group (typically in the range of 7.0-7.3 ppm), a multiplet for the chiral proton at the β-position, two distinct signals for the diastereotopic protons of the methylene group adjacent to the carboxyl group, and a singlet for the methyl group on the phenyl ring.

-

¹³C NMR: The carbon NMR spectrum will display signals for the carboxyl carbon (around 170-180 ppm), the aromatic carbons, the chiral β-carbon, the methylene carbon, and the methyl carbon.

Mass Spectrometry (MS)

Electrospray ionization (ESI) mass spectrometry in the positive ion mode is expected to show a prominent peak for the protonated molecule [M+H]⁺. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition. Tandem mass spectrometry (MS/MS) will likely show characteristic fragmentation patterns for β-amino acids, including the loss of water and carbon monoxide.[7][10]

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum will exhibit characteristic absorption bands for the functional groups present in the molecule. These include a broad O-H stretch from the carboxylic acid, N-H stretching vibrations from the amino group, a C=O stretch from the carboxylic acid, and C-H and C=C stretching vibrations from the aromatic ring and alkyl groups.[11][12]

Applications in Research and Drug Development

The unique structural features of (R)-3-amino-3-(3-methylphenyl)propanoic acid make it a valuable tool in several areas of scientific research and development.

A Potential GABA Analogue in Neuroscience

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system.[11] Molecules that can modulate the GABAergic system are of great interest for the treatment of various neurological and psychiatric disorders, including anxiety, epilepsy, and spasticity.[11] The structure of (R)-3-amino-3-(3-methylphenyl)propanoic acid bears a resemblance to known GABA analogues, such as phenibut and baclofen.[11] This structural similarity suggests that it may act as a GABA receptor agonist or modulator. The presence of the 3-methylphenyl group can influence its lipophilicity and ability to cross the blood-brain barrier, potentially leading to a unique pharmacological profile.

Caption: Figure 3. Potential mechanism of action at the GABAB receptor.

A Chiral Building Block for Peptidomimetics

Peptidomimetics are compounds that mimic the structure and function of natural peptides but with improved properties, such as enhanced stability and oral bioavailability.[2] The incorporation of (R)-3-amino-3-(3-methylphenyl)propanoic acid into peptide sequences can introduce conformational constraints, leading to more defined three-dimensional structures. This can be advantageous for designing potent and selective ligands for biological targets such as enzymes and receptors.[1] The methylphenyl group can also participate in hydrophobic interactions with the target protein, potentially enhancing binding affinity.

Conclusion: A Versatile Tool for Innovation

(R)-3-amino-3-(3-methylphenyl)propanoic acid is a chiral building block with significant potential in drug discovery and materials science. Its well-defined stereochemistry and the presence of a functionalizable aromatic ring provide a versatile platform for the synthesis of complex molecules with tailored properties. The stereoselective synthetic routes outlined in this guide, coupled with a thorough understanding of its analytical characteristics, empower researchers to utilize this compound effectively in their investigations. As our understanding of the biological roles of β-amino acids continues to grow, the importance of chiral building blocks like (R)-3-amino-3-(3-methylphenyl)propanoic acid in the development of next-generation therapeutics and advanced materials is set to expand.

References

- Zhang, X., et al. (2002). Rhodium-catalyzed asymmetric hydrogenation of enamides. Journal of the American Chemical Society, 124(44), 12962-12963.

- Harrison, A. G. (2009). The mass spectrometry of peptides. Mass spectrometry reviews, 28(4), 640-655.

- Wenzel, A. G., & Jacobsen, E. N. (2002). Asymmetric catalytic Mannich reactions catalyzed by urea derivatives: enantioselective synthesis of β-aryl-β-amino acids. Journal of the American Chemical Society, 124(44), 12964-12965.

-

Chem-Impex International. (n.d.). (R)-3-Amino-3-(3-methylphenyl)propionic acid. Retrieved from [Link]

- Tang, W., & Zhang, X. (2003). New chiral phosphorus ligands for enantioselective hydrogenation. Chemical reviews, 103(8), 3029-3070.

- Knowles, W. S. (2002). Asymmetric hydrogenations (Nobel lecture).

- Gellman, S. H. (1998). Foldamers: a manifesto. Accounts of chemical research, 31(4), 173-180.

-

PubChem. (n.d.). 2-Amino-3-(m-tolyl)propanoic acid. Retrieved from [Link]

- Vlieghe, P., Lisowski, V., Martinez, J., & Khrestchatisky, M. (2010). Synthetic therapeutic peptides: science and market. Drug discovery today, 15(1-2), 40-56.

-

Ningbo Inno Pharmchem Co.,Ltd. (n.d.). The Role of Amino Acids in Drug Discovery: Focus on 3-Amino-3-(3-methylphenyl)propanoic Acid. Retrieved from [Link]

-

Taylor & Francis Online. (2007). Stereoselective synthesis of β-amino acids. Retrieved from [Link]

- Jacobsen, E. N. (2000). Asymmetric catalysis of carbon-carbon bond-forming reactions. Accounts of Chemical Research, 33(6), 421-431.

- Noyori, R. (1994). Asymmetric catalysis in organic synthesis. John Wiley & Sons.

-

Organic Syntheses. (n.d.). (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. Retrieved from [Link]

-

ACS Publications. (2002). Asymmetric Synthesis of β-Amino Acid Derivatives Incorporating a Broad Range of Substitution Patterns by Enolate Additions to tert-Butanesulfinyl Imines. Retrieved from [Link]

-

ResearchGate. (2015). A One-Pot Synthesis of 3-Amino-3-arylpropionic Acids. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000237). Retrieved from [Link]

-

Wikipedia. (n.d.). GABA analogue. Retrieved from [Link]

-

ResearchGate. (2022). Fourier Transform Infrared (FTIR) Spectroscopic Analysis of Amino Acid Serine for its Chiral Identification. Retrieved from [Link]

-

ResearchGate. (n.d.). 13C-and D-labelled 3-phenylpropionic acids; synthesis and characterization by NMR and MS spectra. Retrieved from [Link]

-

UPB Scientific Bulletin. (n.d.). C- AND D- LABELLED 3-PHENYLPROPIONIC ACIDS; SYNTHESIS AND CHARACTERIZATION BY NMR AND MS SPECTRA. Retrieved from [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. 3-Amino-3-(m-tolyl)propanoic acid , 98% , 68208-17-3 - CookeChem [cookechem.com]

- 4. 2-Amino-3-(m-tolyl)propanoic acid | C10H13NO2 | CID 225441 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. hilarispublisher.com [hilarispublisher.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Rhodium-catalyzed asymmetric hydrogenation of β-branched enamides for the synthesis of β-stereogenic amines - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 8. application.wiley-vch.de [application.wiley-vch.de]

- 9. pubs.acs.org [pubs.acs.org]

- 10. A Theoretical Study of β-Amino Acid Conformational Energies and Solvent Effect [scirp.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Diversity of structure and function of GABAB receptors: a complexity of GABAB-mediated signaling - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Biological Activity of (R)-3-(m-Tolyl)-β-Alanine: A Roadmap for Characterization

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-3-(m-tolyl)-β-alanine is a structurally novel, non-proteinogenic amino acid with currently uncharacterized biological activity. Its structural similarity to the endogenous neuromodulator β-alanine suggests a potential for interaction with various physiological targets, including G-protein coupled receptors (GPCRs) and ligand-gated ion channels. This technical guide provides a comprehensive framework for the systematic evaluation of the biological activity of (R)-3-(m-tolyl)-β-alanine. We present a phased experimental approach, commencing with chemical synthesis and proceeding through in vitro receptor profiling, functional activity characterization, and in vivo assessment of physiological effects and pharmacokinetic properties. Detailed, field-tested protocols for key assays are provided, alongside an analysis of the scientific rationale underpinning each experimental choice. This document is intended to serve as a roadmap for researchers seeking to elucidate the pharmacological profile and therapeutic potential of this and other novel β-amino acid derivatives.

Introduction: The Therapeutic Potential of Novel β-Amino Acid Scaffolds

β-Amino acids are intriguing building blocks for medicinal chemistry, offering unique conformational constraints and resistance to proteolytic degradation compared to their α-amino acid counterparts.[1] The parent molecule, β-alanine, is an endogenous agonist at the Mas-related G protein-coupled receptor D (MrgD) and also interacts with GABA and glycine receptors, highlighting its role as a neurotransmitter.[2][3] The introduction of a tolyl group at the β-position, as in (R)-3-(m-tolyl)-β-alanine, is hypothesized to modulate receptor affinity and selectivity, potentially leading to a novel pharmacological profile. The chirality at the β-carbon further suggests the possibility of stereospecific interactions with biological targets.

This guide outlines a logical and scientifically rigorous workflow for the comprehensive characterization of the biological activity of (R)-3-(m-tolyl)-β-alanine, a compound for which no public data currently exists.

Phase I: Synthesis and Physicochemical Characterization

A prerequisite for any biological evaluation is the efficient and scalable synthesis of the target compound with high purity.

Proposed Synthetic Route

Experimental Protocol: Asymmetric Synthesis of (R)-3-(m-tolyl)-β-alanine

-

Condensation: React 3-methylacetophenone with a suitable source of ammonia (e.g., ammonium acetate) and a chiral auxiliary (e.g., (R)-phenylglycinol) to form a chiral imine.

-

Reduction: Stereoselectively reduce the imine using a suitable reducing agent (e.g., sodium borohydride) to yield the corresponding chiral amine.

-

Hydrolysis: Remove the chiral auxiliary under acidic conditions to afford the free (R)-3-(m-tolyl)-β-alanine.

-

Purification: Purify the final product by recrystallization or column chromatography.

-

Characterization: Confirm the structure and purity of the synthesized compound using nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and elemental analysis. The enantiomeric excess should be determined using chiral high-performance liquid chromatography (HPLC).

Physicochemical Properties

A fundamental understanding of the compound's physicochemical properties is crucial for interpreting biological data and for formulation development.

| Property | Method | Anticipated Value |

| Molecular Weight | Mass Spectrometry | 179.22 g/mol [5] |

| pKa | Potentiometric Titration | ~3.5-4.5 (carboxyl), ~9.5-10.5 (amino) |

| logP | Shake-flask method | 1.5 - 2.5 |

| Solubility | HPLC-based method | To be determined in various buffers (e.g., PBS) |

Phase II: In Vitro Target Identification and Profiling

Based on the structural similarity of (R)-3-(m-tolyl)-β-alanine to known neuromodulators, we hypothesize that its primary biological targets are likely to be GPCRs and ligand-gated ion channels involved in neurotransmission.

Hypothesized Primary Targets

-

MrgD Receptor: As a β-alanine analog, (R)-3-(m-tolyl)-β-alanine is a prime candidate for interaction with the MrgD receptor.[2]

-

GABA Receptors: β-alanine is known to interact with both GABA-A and GABA-B receptors.[6][7] The tolyl substitution may confer selectivity for specific receptor subtypes.

-

GABA Transporters (GATs): The compound may also interact with GABA transporters, potentially inhibiting GABA reuptake.[8]

Radioligand Binding Assays: Assessing Target Affinity

Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor.[9]

Experimental Protocol: Radioligand Competition Binding Assay

-

Membrane Preparation: Prepare cell membranes from a stable cell line overexpressing the human receptor of interest (e.g., HEK293 cells expressing MrgD, GABA-A, or GABA-B receptors).

-

Assay Setup: In a 96-well plate, combine the cell membranes, a known concentration of a suitable radioligand (e.g., [³H]-GABA for GABA receptors), and varying concentrations of (R)-3-(m-tolyl)-β-alanine.

-

Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium.

-

Separation: Separate bound from free radioligand by rapid filtration through a glass fiber filter.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration and fit the data to a one-site competition model to determine the IC₅₀ value. Calculate the Ki value using the Cheng-Prusoff equation.

Phase III: Functional Activity Characterization

Once binding to a specific target is confirmed, it is essential to determine the functional consequence of this interaction – whether the compound acts as an agonist, antagonist, or inverse agonist.

GTPγS Binding Assay: Probing G-Protein Activation

For GPCR targets, the GTPγS binding assay is a direct measure of G-protein activation following ligand binding.[10]

Experimental Protocol: [³⁵S]GTPγS Binding Assay

-

Membrane Preparation: Use the same receptor-expressing cell membranes as in the binding assay.

-

Assay Setup: In a 96-well plate, combine the membranes, varying concentrations of (R)-3-(m-tolyl)-β-alanine, GDP, and [³⁵S]GTPγS.

-

Incubation: Incubate the plate at 30°C to allow for G-protein activation and [³⁵S]GTPγS binding.

-

Separation: Terminate the reaction and separate bound [³⁵S]GTPγS by filtration.

-

Quantification: Measure the radioactivity on the filters.

-

Data Analysis: Plot the stimulated [³⁵S]GTPγS binding against the logarithm of the agonist concentration to determine the EC₅₀ and Emax values.

Second Messenger Assays: Measuring Downstream Signaling

Measuring the modulation of second messengers like cyclic AMP (cAMP) provides further insight into the functional activity of the compound.[11]

Experimental Protocol: cAMP Assay

-

Cell Culture: Plate cells expressing the target GPCR in a 96-well plate.

-

Compound Treatment: Treat the cells with varying concentrations of (R)-3-(m-tolyl)-β-alanine. For Gαi-coupled receptors, co-stimulate with an adenylyl cyclase activator like forskolin.

-

Cell Lysis: Lyse the cells to release intracellular cAMP.

-

cAMP Detection: Quantify the cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or luminescence-based assays).

-

Data Analysis: Generate dose-response curves to determine the EC₅₀ or IC₅₀ of the compound.

Caption: In Vitro Characterization Workflow for (R)-3-(m-tolyl)-β-alanine.

Phase IV: In Vivo Pharmacological and Pharmacokinetic Profiling

Positive in vitro results should be followed by in vivo studies to assess the physiological effects and drug-like properties of the compound.

In Vivo Models for Assessing GABAergic Activity

If the compound shows activity at GABA receptors in vitro, its in vivo effects can be evaluated in rodent models.

Experimental Protocol: Assessment of GABAergic Activity in Mice

-

Animal Model: Use adult male C57BL/6 mice.

-

Drug Administration: Administer (R)-3-(m-tolyl)-β-alanine via intraperitoneal (i.p.) or oral (p.o.) route at various doses.

-

Behavioral Tests:

-

Locomotor Activity: Measure spontaneous locomotor activity in an open field test to assess sedative or stimulant effects.

-

Motor Coordination: Evaluate motor coordination and balance using a rotarod test.

-

Anxiolytic Activity: Assess anxiety-like behavior in an elevated plus-maze or light-dark box test.

-

Anticonvulsant Activity: Determine the ability of the compound to protect against seizures induced by pentylenetetrazole (PTZ) or maximal electroshock (MES).

-

-

Data Analysis: Compare the behavioral responses of the treated groups to a vehicle control group using appropriate statistical tests (e.g., ANOVA).

Pharmacokinetic Studies

Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of the compound is critical for its development as a potential therapeutic.

Experimental Protocol: Pharmacokinetic Profiling in Rats

-

Animal Model: Use male Sprague-Dawley rats with jugular vein cannulation.

-

Dosing: Administer a single dose of (R)-3-(m-tolyl)-β-alanine intravenously (i.v.) and orally (p.o.) to separate groups of rats.

-

Blood Sampling: Collect serial blood samples at predetermined time points.

-

Plasma Analysis: Quantify the concentration of the compound in plasma samples using a validated LC-MS/MS method.

-

Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters such as clearance, volume of distribution, half-life, and oral bioavailability.

Assessment of Blood-Brain Barrier Penetration

For a compound targeting the central nervous system, the ability to cross the blood-brain barrier (BBB) is paramount.

Experimental Protocol: Brain Penetration Study in Rats

-

Dosing: Administer (R)-3-(m-tolyl)-β-alanine to rats at a dose that achieves a steady-state plasma concentration.

-

Sample Collection: At a specific time point, collect both blood and brain tissue.

-

Sample Processing: Homogenize the brain tissue and measure the concentration of the compound in both plasma and brain homogenate using LC-MS/MS.

-

Data Analysis: Calculate the brain-to-plasma concentration ratio (Kp) and the unbound brain-to-unbound plasma concentration ratio (Kp,uu) to assess the extent of BBB penetration.[12]

Caption: In Vivo Characterization Workflow for (R)-3-(m-tolyl)-β-alanine.

Conclusion

The systematic characterization of novel chemical entities is a cornerstone of modern drug discovery. This technical guide provides a comprehensive, step-by-step framework for elucidating the biological activity of (R)-3-(m-tolyl)-β-alanine. By following this structured approach, researchers can efficiently identify its molecular targets, characterize its functional activity, and assess its potential as a therapeutic agent. The methodologies outlined herein are broadly applicable to the pharmacological evaluation of other novel β-amino acid derivatives, thereby contributing to the exploration of this promising class of molecules.

References

-

Di, L., Kerns, E. H., & Carter, G. T. (2008). Strategies to assess blood-brain barrier penetration. Expert Opinion on Drug Discovery, 3(6), 677-687. [Link]

-

Experimental and Computational Methods to Assess Central Nervous System Penetration of Small Molecules. MDPI. [Link]

-

GTPγS Binding Assays. Assay Guidance Manual. NCBI Bookshelf. [Link]

-

Huang, L., Wells, M. C., & Zhao, Z. (2020). A Practical Perspective on the Evaluation of Small Molecule CNS Penetration in Drug Discovery. Drug Metabolism Letters, 14(1), 3-12. [Link]

-

Kritzer, J. A., Luedtke, N. W., Harker, E. A., & Schepartz, A. (2005). A rapid library screen for tailoring beta-peptide structure and function. Journal of the American Chemical Society, 127(42), 14584-14585. [Link]

-

Lau, J., Behrens, C., Sidelmann, U. G., Knudsen, L. B., Lundt, B., Sams, C., ... & Madsen, P. (2007). New beta-alanine derivatives are orally available glucagon receptor antagonists. Journal of medicinal chemistry, 50(1), 113-128. [Link]

-

Meldrum, B. S. (2000). Glutamate as a neurotransmitter in the brain: review of physiology and pathology. The Journal of nutrition, 130(4S Suppl), 1007S-1015S. [Link]

-

Nutt, D. J., & Malizia, A. L. (2001). New insights into the role of the GABA(A)-benzodiazepine receptor in psychiatric disorder. The British Journal of Psychiatry, 179(5), 390-396. [Link]

-

Okuhara, D., Hirasawa, A., & Hara, T. (2022). Structural insight into the activation mechanism of MrgD with heterotrimeric Gi-protein revealed by cryo-EM. Nature communications, 13(1), 1-10. [Link]

-

Radioligand Binding Assay Protocol. Gifford Bioscience. [Link]

-

Recent progress in assays for GPCR drug discovery. American Journal of Physiology-Cell Physiology, 323(2), C431-C443. [Link]

-

Seebach, D., & Gardiner, J. (2008). Peptides containing β-amino acid patterns: challenges and successes in medicinal chemistry. Accounts of chemical research, 41(10), 1366-1375. [Link]

-

Shinohara, T., Harada, M., Ogi, K., Maruyama, M., Fujii, R., Tanaka, H., ... & Hinuma, S. (2004). Identification of a G protein-coupled receptor specifically responsive to beta-alanine. Journal of Biological Chemistry, 279(22), 23559-23564. [Link]

-

The Synthesis and Role of β-Alanine in Plants. Frontiers in Plant Science, 10, 892. [Link]

-

Vogensen, S. B., Jørgensen, L., Madsen, K. K., Vestergaard, H. T., Ebert, B., Schousboe, A., & Clausen, R. P. (2013). Pharmacological identification of a guanidine-containing β-alanine analogue with low micromolar potency and selectivity for the betaine/GABA transporter 1 (BGT1). Neurochemical research, 38(8), 1594-1601. [Link]

-

Wu, C. H., & Sun, S. C. (2007). Does beta-alanine activate more than one chloride channel associated receptor?. The Chinese journal of physiology, 50(6), 273-278. [Link]

-

Wu, C. H. (2010). Beta-alanine as a small molecule neurotransmitter. Neurochemical research, 35(12), 1941-1946. [Link]

-

Zebrafish: An in vivo model for the study of neurological diseases. CNS & Neurological Disorders-Drug Targets (Formerly Current Drug Targets-CNS & Neurological Disorders), 9(5), 583-594. [Link]

-

Zloh, M., & Ruiz-Perez, L. (2021). Activation of the α1β2γ2L GABAA Receptor by Physiological Agonists. International Journal of Molecular Sciences, 22(24), 13299. [Link]

-

(R)-3-(M-TOLYL)-BETA-ALANINE. Next Peptide. [Link]

-

Advances in the synthesis of β-alanine. Frontiers in Bioengineering and Biotechnology, 10, 938440. [Link]

-

Alamandine and Its Receptor MrgD Pair Up to Join the Protective Arm of the Renin-Angiotensin System. Frontiers in Pharmacology, 10, 643. [Link]

-

An in Vivo Method for Testing GABAergic Compounds. Neuropharmacology, 20(11), 1141-1144. [Link]

-

Angiotensin A/Alamandine/MrgD Axis: Another Clue to Understanding Cardiovascular Pathophysiology. International Journal of Molecular Sciences, 17(7), 1159. [Link]

-

Characterization of iGABASnFR2 for in vivo mesoscale imaging of intracortical GABA dynamics. Neurophotonics, 10(4), 043501. [Link]

-

Concentration response for beta-alanine, GABA, and glycine on rat MrgD... ResearchGate. [Link]

-

Digital Commons@Becker. Washington University School of Medicine in St. Louis. [Link]

-

Synthesis and characterization of novel β-amino acid derivatives. ResearchGate. [Link]

-

Taurine and beta-alanine act on both GABA and glycine receptors in Xenopus oocyte injected with mouse brain messenger RNA. The Japanese Journal of Pharmacology, 52(4), 547-555. [Link]

-

Understanding the brain uptake and permeability of small molecules through the BBB: A technical overview. Advanced Drug Delivery Reviews, 175, 113813. [Link]

-

β-Alanine supplementation enhances human skeletal muscle relaxation speed but not force production capacity. ResearchGate. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Structural insight into the activation mechanism of MrgD with heterotrimeric Gi-protein revealed by cryo-EM - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Beta-alanine as a small molecule neurotransmitter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Advances in the synthesis of β-alanine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scbt.com [scbt.com]

- 6. Does beta-alanine activate more than one chloride channel associated receptor? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Activation of the α1β2γ2L GABAA Receptor by Physiological Agonists [mdpi.com]

- 8. Pharmacological identification of a guanidine-containing β-alanine analogue with low micromolar potency and selectivity for the betaine/GABA transporter 1 (BGT1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. New beta-alanine derivatives are orally available glucagon receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Developments with Bead-Based Screening for Novel Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Strategies to assess blood-brain barrier penetration - PubMed [pubmed.ncbi.nlm.nih.gov]

(r)-3-(m-Tolyl)-beta-alanine mechanism of action

An In-Depth Technical Guide to the Mechanism of Action of (r)-3-(m-Tolyl)-beta-alanine

Abstract

This compound is a synthetic derivative of the naturally occurring amino acid beta-alanine. While specific research on the mechanism of action of this compound is not extensively published, its structural similarity to beta-alanine provides a strong foundation for hypothesizing its biological activities. This guide provides an in-depth exploration of the well-established mechanisms of beta-alanine and extrapolates these to this compound. We will delve into the role of beta-alanine as a precursor to carnosine and its subsequent effects on intracellular pH buffering, as well as its neurotransmitter-like functions. Furthermore, we will analyze how the addition of the m-tolyl group may modulate these activities, potentially altering its pharmacokinetic profile and receptor interactions. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview and proposing experimental frameworks to elucidate the precise mechanism of action of this intriguing compound.

Part 1: The Foundational Role of Beta-Alanine

To understand the potential mechanism of action of this compound, it is imperative to first grasp the multifaceted roles of its parent compound, beta-alanine. Beta-alanine is a non-proteinogenic amino acid, meaning it is not incorporated into proteins during translation.[1] Its primary physiological significance lies in its role as the rate-limiting precursor to the synthesis of carnosine (β-alanyl-L-histidine).[1][2]

Beta-Alanine as a Carnosine Precursor

Carnosine is a dipeptide synthesized from beta-alanine and L-histidine by the enzyme carnosine synthetase.[3][4] This synthesis occurs predominantly in skeletal muscle, but carnosine is also found in other tissues such as the brain and heart.[3] The availability of beta-alanine is the critical factor determining the rate of carnosine synthesis.[1][4] Supplementation with beta-alanine has been consistently shown to increase muscle carnosine concentrations significantly.[3]

The Carnosine-Dependent Mechanism of Action: Intracellular pH Buffering

During high-intensity exercise, there is an increased reliance on anaerobic glycolysis for energy production, leading to the accumulation of hydrogen ions (H+) and a subsequent decrease in intracellular pH (acidosis). This acidosis is a primary contributor to muscle fatigue.[4] Carnosine, with a pKa of 6.83, is an effective intracellular proton buffer within the physiological pH range of skeletal muscle.[3][4] By accepting H+, carnosine helps to maintain a more stable intracellular pH, thereby delaying the onset of fatigue and improving performance in high-intensity activities lasting from 1 to 4 minutes.[3]

Caption: Carnosine synthesis and its role in intracellular pH buffering.

Neurotransmitter-like Activities of Beta-Alanine

Beyond its role in carnosine synthesis, beta-alanine itself exhibits neurotransmitter-like properties. It is structurally intermediate between the alpha-amino acid neurotransmitters (glycine, glutamate) and the gamma-amino acid neurotransmitter GABA.[2] Evidence suggests that beta-alanine can act as a neurotransmitter by:

-

Interacting with Glycine Receptors: Beta-alanine can act as an agonist at strychnine-sensitive glycine receptors.[2]

-

Modulating GABA Receptors: It can also interact with both GABA-A and GABA-C receptors.[2]

-

Inhibiting Neuronal Excitability: Through these receptor interactions, beta-alanine can inhibit neuronal excitability.[2]

Other Physiological Roles of Carnosine

The benefits of increased carnosine levels are not limited to pH buffering. Carnosine also functions as:

-

An Antioxidant: It can scavenge reactive oxygen species (ROS) and protect against oxidative stress.

-

An Anti-glycation Agent: Carnosine can inhibit the formation of advanced glycation end-products (AGEs), which are implicated in aging and various chronic diseases.

-

A Regulator of Calcium Sensitivity: It can enhance the calcium sensitivity of muscle fibers, which may contribute to improved muscle contractility.

Part 2: this compound: A Structural and Mechanistic Analysis

Structural Features of this compound

This compound is a chiral molecule with a tolyl group (a methyl-substituted phenyl ring) attached to the beta-carbon of the alanine backbone. The "m-" (meta) designation indicates that the methyl group is at the 3-position of the phenyl ring. The "(r)-" designation refers to the stereochemistry at the chiral beta-carbon.

The key structural differences from beta-alanine are the presence of the bulky and hydrophobic m-tolyl group. This modification is expected to significantly influence the molecule's physicochemical properties and its interactions with biological targets.

Hypothesized Mechanisms of Action

The addition of the m-tolyl group could modulate the known activities of beta-alanine in several ways:

The primary mechanism of beta-alanine is to serve as a substrate for carnosine synthetase. The bulky m-tolyl group on this compound might sterically hinder its binding to the active site of carnosine synthetase, potentially making it a less efficient precursor for carnosine synthesis compared to beta-alanine. Conversely, the hydrophobic interactions of the tolyl group could, in theory, enhance binding to a hydrophobic pocket within the enzyme's active site, though this is less likely given the natural substrate.

The aryl-substituted structure of this compound may confer a higher affinity and/or selectivity for certain neurotransmitter receptors compared to beta-alanine. For instance, the tolyl group could facilitate interactions with hydrophobic domains of receptor binding pockets, potentially leading to more potent or prolonged agonistic or antagonistic activity at GABA, glycine, or other receptors. Some β-aryl-β-alanines have demonstrated antiepileptogenesis activity, suggesting direct effects on neuronal excitability.[5]

The m-tolyl group will increase the lipophilicity of the molecule compared to beta-alanine. This change is likely to have a profound impact on its pharmacokinetic (ADME - Absorption, Distribution, Metabolism, Excretion) profile:

-

Absorption: Increased lipophilicity may enhance passive diffusion across cell membranes, potentially leading to improved oral bioavailability.

-

Distribution: The compound may exhibit altered tissue distribution, with a higher propensity to cross the blood-brain barrier and accumulate in lipid-rich tissues.

-

Metabolism: The aryl ring could be a site for metabolism by cytochrome P450 enzymes (e.g., hydroxylation), leading to different metabolic pathways and clearance rates compared to beta-alanine.

It is also plausible that this compound engages with novel biological targets that are not recognized by beta-alanine. The specific stereochemistry and the presence of the tolyl group could enable it to bind to other classes of receptors, enzymes, or ion channels, leading to a unique pharmacological profile.

Part 3: Experimental Protocols for Mechanistic Elucidation

To investigate the hypothesized mechanisms of action of this compound, a series of in vitro, cell-based, and in vivo studies are recommended.

In Vitro Assays

-

Objective: To determine if this compound is a substrate for carnosine synthetase and to compare its kinetic parameters (Km, Vmax) with those of beta-alanine.

-

Methodology:

-

Recombinantly express and purify human carnosine synthetase.

-

Set up reaction mixtures containing the purified enzyme, L-histidine, ATP, and varying concentrations of either beta-alanine or this compound.

-

Incubate at 37°C for a defined period.

-

Quench the reaction and quantify the production of carnosine or the putative tolyl-carnosine analog using LC-MS/MS.

-

Determine Km and Vmax by fitting the data to the Michaelis-Menten equation.

-

-

Objective: To assess the binding affinity of this compound to GABA-A, GABA-C, and glycine receptors.

-

Methodology:

-

Prepare cell membrane fractions from cell lines overexpressing the target receptors.

-

Perform competitive binding assays using a known radiolabeled ligand for each receptor (e.g., [3H]muscimol for GABA-A, [3H]strychnine for glycine receptors).

-

Incubate the membrane fractions with the radioligand and increasing concentrations of this compound.

-

Measure the displacement of the radioligand to determine the binding affinity (Ki) of the test compound.

-

Cell-Based Assays

-

Objective: To determine if pre-treatment with this compound can enhance the intracellular pH buffering capacity of muscle cells, presumably through the synthesis of a carnosine analog.

-

Methodology:

-

Culture a suitable muscle cell line (e.g., C2C12 myotubes).

-

Treat the cells with either beta-alanine or this compound for a period of 24-48 hours.

-

Load the cells with a pH-sensitive fluorescent dye (e.g., BCECF-AM).

-

Induce intracellular acidosis using a standardized method (e.g., ammonium chloride prepulse).

-

Monitor the recovery of intracellular pH over time using fluorescence microscopy or a plate reader.

-

Compare the pH recovery rate in treated versus untreated cells.

-

Caption: Experimental workflow for assessing intracellular pH buffering capacity.

In Vivo Studies

-

Objective: To determine the key pharmacokinetic parameters of this compound in vivo.

-

Methodology:

-

Administer a single dose of this compound to a cohort of rats or mice via oral gavage and intravenous injection.

-

Collect blood samples at multiple time points post-administration.

-

Extract the compound from plasma and quantify its concentration using a validated LC-MS/MS method.

-

Calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, half-life, and oral bioavailability.

-

Part 4: Data Presentation and Summary

Table 1: Comparative Physicochemical Properties of Beta-Alanine and this compound

| Property | Beta-Alanine | This compound (Predicted) |

| Molecular Formula | C3H7NO2 | C10H13NO2 |

| Molecular Weight | 89.09 g/mol | 179.22 g/mol |

| LogP (Predicted) | ~ -2.5 | ~ 1.5 |

| Topological Polar Surface Area | 63.3 Ų | 63.3 Ų |

| Chirality | Achiral | Chiral |

Table 2: Hypothetical Comparative Pharmacological Profile

| Activity | Beta-Alanine | This compound (Hypothesized) | Rationale for Difference |

| Carnosine Synthesis | Efficient Precursor | Potentially Reduced Efficiency | Steric hindrance from the m-tolyl group at the enzyme active site. |

| GABA/Glycine Receptor Affinity | Low to Moderate | Potentially Increased | Hydrophobic interactions of the tolyl group with the receptor binding pocket. |

| Blood-Brain Barrier Permeability | Low | Potentially Increased | Increased lipophilicity due to the m-tolyl group. |

| Oral Bioavailability | Moderate | Potentially Increased | Enhanced passive diffusion across the gut wall. |

Part 5: Conclusion and Future Directions

This compound presents an interesting case study in medicinal chemistry, where a simple structural modification to a well-understood endogenous molecule could lead to a significantly altered pharmacological profile. Based on the foundational knowledge of beta-alanine, it is hypothesized that the addition of the m-tolyl group will primarily impact the compound's pharmacokinetics and its direct interactions with neurotransmitter receptors, while potentially diminishing its role as a carnosine precursor.

Future research should focus on systematically validating these hypotheses through the experimental protocols outlined in this guide. Elucidating the precise mechanism of action will be crucial for determining the potential therapeutic applications of this compound, whether in the realm of sports nutrition, neurology, or beyond. A thorough investigation of its stereospecific effects, comparing the (r)- and (s)-enantiomers, will also be a critical step in its development.

References

-

Ring-Substituted α-Arylalanines for Probing Substituent Effects on the Isomerization Reaction Catalyzed by an Aminomutase. ACS Catalysis. [Link]

-

This compound | Next Peptide. [Link]

-

International society of sports nutrition position stand: Beta-Alanine - PMC. PubMed Central. [Link]

-

β-Alanine - Wikipedia. [Link]

-

Role of beta-alanine supplementation on muscle carnosine and exercise performance. National Center for Biotechnology Information. [Link]

-

Synthesis of Aryl substituted β³‐amino acid Reagents and conditions. ResearchGate. [Link]

-

m-tolyl group (CHEBI:52555). EMBL-EBI. [Link]

-

Increased Bioavailability of β-Alanine by a Novel Controlled-Release Powder Blend Compared to a Slow-Release Tablet - PubMed Central. [Link]

-

Beta-alanine as a small molecule neurotransmitter - PubMed. [Link]

Sources

- 1. QSAR and molecular shape analysis of aryl-substituted alanine analogs as antigelling agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. β-Alanine - Wikipedia [en.wikipedia.org]

- 3. The molecular structure of β-alanine is resistant to sterilising doses of gamma radiation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

Unlocking the Therapeutic Potential of 3-Aryl-β-Alanines: A Guide to Neuromodulation, Enzyme Inhibition, and Neuroprotection

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Abstract

The β-amino acid scaffold represents a privileged structure in medicinal chemistry, offering a versatile platform for developing novel therapeutics. Within this class, 3-aryl-β-alanines have emerged as a particularly promising subclass, demonstrating a wide spectrum of biological activities. The introduction of an aryl moiety at the β-position significantly influences the molecule's steric and electronic properties, enabling targeted interactions with various biological macromolecules. This technical guide provides a comprehensive overview of the potential therapeutic applications of 3-aryl-β-alanines, focusing on their roles as neuromodulators of the GABAergic system, specific enzyme inhibitors, and agents for neuroprotection. We will explore the underlying mechanisms of action, present detailed experimental protocols for their evaluation, and discuss future directions for research and development in this exciting field.

Part 1: The 3-Aryl-β-Alanine Scaffold: A Foundation for Therapeutic Innovation

β-Alanine is the only naturally occurring beta-amino acid, differing from its alpha-isomer in the position of the amino group relative to the carboxylate group.[1][2] This structural nuance imparts distinct physiological properties. While not a proteinogenic amino acid, it serves as a crucial precursor to the dipeptide carnosine and acts as a neuromodulator.[2][3] The synthesis of 3-aryl-β-alanines involves the regioselective arylation of the unactivated β-methylene bond of a β-alanine precursor, a process that allows for the creation of a diverse library of compounds for screening.[4]

The addition of an aryl group at the 3-position creates a lipophilic domain and a rigid structural element, which can be tailored to achieve high-affinity and selective binding to therapeutic targets. This modification draws parallels to the development of highly successful drugs like Gabapentin and Pregabalin, which are 3-alkylated γ-aminobutyric acid (GABA) analogs designed for enhanced lipophilicity and central nervous system (CNS) penetration.[5] These drugs have demonstrated profound efficacy in treating epilepsy and neuropathic pain, setting a precedent for the therapeutic potential of substituted amino acid analogs.[5][6][7]

Part 2: Core Therapeutic Applications and Mechanisms of Action

The therapeutic utility of 3-aryl-β-alanines stems from their ability to interact with several key biological systems.

Neuromodulation via the GABAergic System

The GABAergic system is the primary inhibitory network in the CNS, and its modulation is a cornerstone of treatment for epilepsy, anxiety, and neuropathic pain. 3-Aryl-β-alanines can influence this system through several mechanisms.

-

Direct GABA Receptor Agonism: Structurally similar to GABA, some β-alanine derivatives can directly activate GABA receptors, contributing to neuronal inhibition.[3][8] β-Alanine itself is a known agonist at GABA-A and GABA-C receptors.[3] The aryl substituent can be optimized to enhance binding affinity and selectivity for specific receptor subtypes.

-

Inhibition of GABA Transporters (GATs): GATs are responsible for clearing GABA from the synaptic cleft, thereby terminating its inhibitory signal.[9] Inhibition of these transporters prolongs the presence of GABA in the synapse, enhancing inhibitory tone. Certain β-alanine analogs have been identified as selective inhibitors of the betaine/GABA transporter 1 (BGT1), a specific GAT subtype, suggesting that aryl-substituted derivatives could be engineered for potent and selective GAT inhibition.[9][10] This mechanism is a validated therapeutic strategy for conditions like epilepsy.[11]

Targeted Enzyme Inhibition

The rigid structure of 3-aryl-β-alanines makes them suitable candidates for designing competitive inhibitors that can fit into the active sites of specific enzymes.

-

Antimicrobial Drug Development: The enzyme D-alanine:D-alanine ligase (Ddl) is essential for bacterial cell wall peptidoglycan synthesis.[12] Its inhibition prevents bacterial growth, making it an attractive target for novel antibiotics. Research into ATP-competitive inhibitors of Ddl has shown that aryl-containing scaffolds can be effective.[12] This provides a rationale for designing 3-aryl-β-alanine derivatives as potential Ddl inhibitors.

-

Metabolic Pathway Modulation: Carnosine synthetase is the enzyme responsible for producing carnosine from β-alanine and histidine.[13] Analogs of β-alanine, such as 3-aminopropanesulfonic acid, have been shown to be competitive inhibitors of this enzyme.[13] While carnosine is generally beneficial, inhibiting its synthesis in specific contexts (e.g., certain cancers where metabolic reprogramming is a factor) could be a viable therapeutic strategy.

Neuroprotection and Cognitive Enhancement

Beyond direct neuromodulation, β-alanine derivatives can exert protective effects on the CNS through indirect mechanisms, primarily related to carnosine.

-

Upregulation of Carnosine: Supplementation with β-alanine is the rate-limiting step in carnosine synthesis and has been shown to significantly increase carnosine levels in both muscle and brain tissue.[2][14] Carnosine is a potent antioxidant, anti-glycating agent, and metal ion chelator.[15] These properties help protect neurons from oxidative stress and inflammation, which are key pathological features of neurodegenerative diseases.

-

Modulation of BDNF: There is growing evidence that β-alanine supplementation can increase levels of Brain-Derived Neurotrophic Factor (BDNF).[15][16] BDNF is a critical neurotrophin that supports neuronal viability, synaptic plasticity, and cognitive processes.[15] By elevating BDNF, 3-aryl-β-alanines could potentially combat cognitive decline and offer resilience against neurological insults like stress and traumatic brain injury.[14]

Part 3: Methodologies for Preclinical Evaluation

A systematic approach is required to validate the therapeutic potential of novel 3-aryl-β-alanine compounds. The following workflow outlines key experimental stages.

Synthesis of 3-Aryl-β-Alanine Derivatives

-

Starting Material: Begin with a suitable β-alanine precursor, such as N-protected β-alanine ester.

-

Auxiliary Attachment: Attach a directing group, like 8-aminoquinoline, to the amide to facilitate regioselective C-H activation.[4]

-

Palladium-Catalyzed Arylation: In the presence of a palladium catalyst (e.g., Pd(OAc)₂) and an appropriate arylating agent (e.g., aryl iodide), perform the Csp³-H arylation reaction.[4]

-

Purification and Deprotection: Purify the arylated intermediate using column chromatography. Subsequently, remove the auxiliary and any other protecting groups to yield the final 3-aryl-β-alanine.

-

Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol: Cell-Based [³H]GABA Uptake Assay

This protocol is designed to assess the inhibitory activity of test compounds on GABA transporters (GATs).[9]

-

Cell Culture: Culture HEK-293 cells stably expressing the human GAT subtype of interest (e.g., BGT1).

-

Assay Preparation: Plate the cells in 96-well plates. On the day of the assay, wash the cells with a Krebs-Ringer-HEPES buffer.

-

Compound Incubation: Add the 3-aryl-β-alanine test compound at various concentrations to the wells. Include a known inhibitor (e.g., tiagabine for GAT1) as a positive control and a vehicle control.

-

GABA Uptake Initiation: Add a solution containing a mixture of non-radiolabeled GABA and [³H]GABA to each well to initiate the uptake reaction. Incubate for a predetermined time (e.g., 10-20 minutes) at room temperature.

-

Termination and Lysis: Terminate the uptake by rapidly washing the cells with ice-cold buffer. Lyse the cells with a scintillation cocktail or a suitable lysis buffer.

-

Quantification: Measure the radioactivity in each well using a scintillation counter. The amount of radioactivity is proportional to the amount of [³H]GABA taken up by the cells.

-

Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Plot the data and fit to a dose-response curve to determine the IC₅₀ value.

Protocol: Pilocarpine-Induced Seizure Model in Rodents

This in vivo model is used to evaluate the anticonvulsant activity of lead compounds.[11]

-

Animal Acclimation: Acclimate male Sprague-Dawley rats to the housing and handling conditions for at least one week.

-

Compound Administration: Administer the 3-aryl-β-alanine test compound or vehicle via the desired route (e.g., intraperitoneal injection).

-

Scopolamine Pretreatment: To reduce peripheral cholinergic effects, administer scopolamine methyl nitrate approximately 30 minutes before pilocarpine.

-

Seizure Induction: Administer a convulsant dose of pilocarpine hydrochloride.

-

Behavioral Observation: Immediately begin observing the animals for seizure activity. Score the seizure severity using a standardized scale (e.g., the Racine scale). Record the latency to the first seizure and the duration and frequency of seizures over a 2-4 hour period.

-

Data Analysis: Compare the seizure scores, latency, and frequency between the compound-treated group and the vehicle control group using appropriate statistical tests (e.g., Mann-Whitney U test for scores, t-test for latency). A significant reduction in seizure severity or an increase in latency indicates potential anticonvulsant activity.

Part 4: Data Summary and Future Directions

The therapeutic potential of β-alanine analogs is supported by a growing body of preclinical and clinical evidence. The table below summarizes key findings for representative applications.

| Therapeutic Application | Target/Mechanism | Key In Vitro/In Vivo Finding | Representative Compounds/Analogs | Reference(s) |

| Neuropathic Pain | α2δ subunit of VGCCs | Reduction in pain behavior in diabetic neuropathy models. | Gabapentin, Pregabalin (3-alkyl GABA analogs) | [5][6][7] |

| Epilepsy | GABA-uptake sites, NMDA receptors | Antiseizure activity in pilocarpine-induced seizure models. | N-substituted 3-aminopropionic acids | [11] |

| GABA Transport | Betaine/GABA Transporter 1 (BGT1) | Selective inhibition of GABA uptake with micromolar potency. | Guanidine-containing β-alanine analogue | [9] |

| Cognitive Health | ↑ Carnosine, ↑ BDNF | Improved cognitive function and resilience to stress. | β-Alanine (as precursor) | [14][15][16] |

| Antimicrobial | D-alanine:D-alanine ligase (DdlB) | ATP-competitive inhibition of the bacterial enzyme. | 6-arylpyrido[2,3-d]pyrimidines | [12] |

Challenges and Future Directions:

While promising, the development of 3-aryl-β-alanines faces several challenges. Key among these are ensuring adequate blood-brain barrier penetration for CNS targets and minimizing off-target effects to ensure a favorable safety profile. Future research should focus on:

-

Structure-Activity Relationship (SAR) Studies: Systematically modifying the aryl substituent and the β-alanine backbone to optimize potency, selectivity, and pharmacokinetic properties.

-

Advanced In Vivo Models: Testing lead candidates in more complex and translatable disease models, such as chronic pain models or models of specific neurodegenerative diseases.

-

Exploring Novel Applications: Investigating the potential of these compounds in other therapeutic areas where their mechanisms of action may be relevant, such as in metabolic disorders or as adjuncts in oncology.

-

Human Clinical Trials: For β-alanine itself, which is available as a supplement, more rigorous clinical trials are needed to validate its therapeutic benefits for cognitive health and neurological conditions in diverse populations.[17]

The 3-aryl-β-alanine scaffold offers a rich foundation for the discovery of next-generation therapeutics. Through a combination of rational design, rigorous preclinical evaluation, and a deep understanding of the underlying biology, these compounds hold the potential to address significant unmet medical needs.

References

-

Bryans, J. S., & Wustrow, D. J. (2000). 3-substituted GABA analogs with central nervous system activity: a review. Current Medicinal Chemistry, 7(3), 259-281. [Link]

-

Chaudhary, P., et al. (2014). Beta-alanine: Design, synthesis and antimicrobial evaluation of synthesized derivatives. Scholars Research Library, 6(1), 123-132. [Link]

-

Vogensen, S. B., et al. (2013). Pharmacological identification of a guanidine-containing β-alanine analogue with low micromolar potency and selectivity for the betaine/GABA transporter 1 (BGT1). British Journal of Pharmacology, 169(4), 864-877. [Link]

-

Ostadfar, A., et al. (2022). Biochemical Mechanisms of Beneficial Effects of Beta-Alanine Supplements on Cognition. Biochemistry (Moscow) Supplement Series B: Biomedical Chemistry, 16(3), 231-240. [Link]

-

Zarghi, A., et al. (2014). Synthesis and chemoinformatics analysis of N-aryl-β-alanine derivatives. Research on Chemical Intermediates, 40, 2921-2933. [Link]

-

Jin, Y., et al. (2005). N-, alpha-, and beta-Substituted 3-Aminopropionic acids: design, syntheses and antiseizure activities. Journal of Medicinal Chemistry, 48(6), 1813-1822. [Link]

-

Horinishi, H., & Arai, Y. (1981). Carnosine-synthetase inhibition of beta-alanine analogues. Biochemical and Biophysical Research Communications, 101(4), 1326-1333. [Link]

-